![molecular formula C21H26N2O3S B2802478 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide CAS No. 941961-00-8](/img/structure/B2802478.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide” is a complex organic compound. It contains a benzenesulfonyl group, a dihydroquinoline group, and a dimethylbutanamide group . The compound is likely to be a part of a larger class of compounds known as sulfonamides, which are known for their significant functions in organic and medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of benzenesulfonyl derivatives with appropriate amines or alcohols . A specific method for the synthesis of this compound is not available in the literature, but it might involve the reaction of a 3,4-dihydro-2H-quinolin-6-ylamine with a benzenesulfonyl chloride, followed by a reaction with 3,3-dimethylbutanoic acid .Chemical Reactions Analysis
The compound, being a sulfonamide derivative, is likely to undergo reactions typical of sulfonamides. This includes reactions with bases, nucleophiles, and electrophiles . The benzenesulfonyl group in particular is known to react with compounds containing reactive N-H and O-H bonds .Applications De Recherche Scientifique
Antibacterial Activity
N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (THQ), which include the compound , have been designed, prepared, and screened for antibacterial activity . These compounds have shown bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 .
Antiprotozoal Activity
Ten 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) were synthesized and characterized and their antiprotozoal activities were investigated . Most compounds were moderately active against T cruzi, but one showed a promising IC50 value (9.76μM) with low cytotoxicity .
Antiparasitic Drug Development
The compound has been used as a lead scaffold for the development of antiparasitic drugs . The derivatives of this compound have shown interesting activity and reasonable selectivity against P. falciparum .
Biochemical Materials
Heterocyclic compounds like N-benzenesulfonyl amino acid esters are potent biochemical materials and are ubiquitous molecules in our life . They display various biological activities, including anti-tumor, antibacterial, antiviral, anti-inflammatory, and as novel inhibitors of IMP-1 or carbonic anhydrase .
Organic Electronics
The compound could potentially be used in the field of organic electronics . Thiophene-fused molecule namely, dithienothiophene (DTT) has attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Green Synthesis
A green method has been developed for the synthesis of N-benzenesulfonyl amino acid esters, which include the compound . This method uses a simple grindstone procedure and can synthesize these compounds in a few minutes with high yield .
Mécanisme D'action
Target of Action
The primary target of 3,3-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butanamide, also known as VU0497544-1, is microsomal prostaglandin E synthases-1 (mPGES-1) . mPGES-1 is an enzyme that plays a crucial role in the production of prostaglandin E2 (PGE2), a bioactive lipid that mediates various physiological and pathological processes.
Mode of Action
VU0497544-1 interacts with mPGES-1 and inhibits its activity, thereby reducing the synthesis of PGE2 . This compound has shown potent inhibitory effects on PGE2 synthesis in an ex vivo human whole blood (HWB) assay, with an IC50 of 7nM .
Biochemical Pathways
The inhibition of mPGES-1 by VU0497544-1 affects the prostaglandin biosynthesis pathway . This pathway is responsible for the production of prostaglandins, including PGE2, from arachidonic acid. By inhibiting mPGES-1, VU0497544-1 reduces the production of PGE2, thereby modulating the downstream effects mediated by PGE2.
Pharmacokinetics
While specific ADME properties for VU0497544-1 are not available, a similar compound in the study had oral bioavailability of 74%, clearance of 3.62mL/(min*kg), and volume of distribution (Vd,ss) of 1.6L/kg . These properties suggest that VU0497544-1 may have good bioavailability and distribution characteristics.
Propriétés
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-21(2,3)15-20(24)22-17-11-12-19-16(14-17)8-7-13-23(19)27(25,26)18-9-5-4-6-10-18/h4-6,9-12,14H,7-8,13,15H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUYNGUWJGVINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

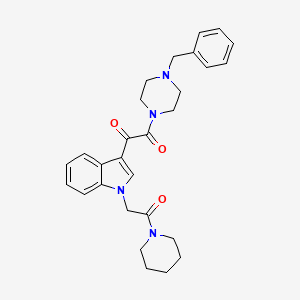
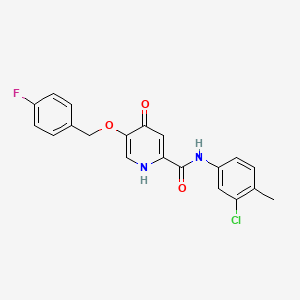
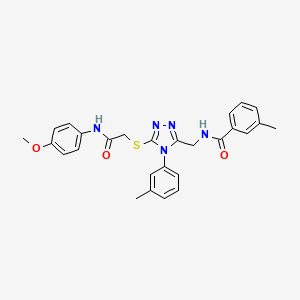
![[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)


![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2802406.png)
![2-(benzo[d]thiazole-6-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2802407.png)
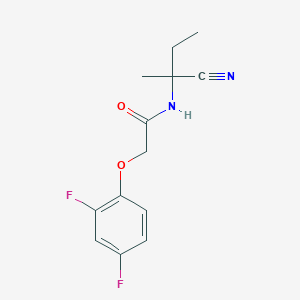
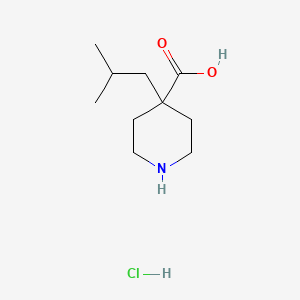
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2802413.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2802417.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802418.png)